molecular formula C14H23BN2O2 B7957379 1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine

1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine

Cat. No.: B7957379
M. Wt: 262.16 g/mol
InChI Key: VUSIJMGYEWUZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine is a complex organic compound that features a boron-containing dioxaborolane ring attached to a benzene ring substituted with dimethylamine groups. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine typically involves the borylation of aniline derivatives. One common method includes the reaction of N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-N,1-N-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine is unique due to its dual functionality, combining the reactivity of boron with the electronic properties of the dimethylamine-substituted benzene ring. This dual functionality enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-N,1-N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-10(16)7-8-12(11)17(5)6/h7-9H,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSIJMGYEWUZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.